A Technical Guide to the Physicochemical Properties of Methyltridodecylammonium Nitrate for Researchers and Formulation Scientists
A Technical Guide to the Physicochemical Properties of Methyltridodecylammonium Nitrate for Researchers and Formulation Scientists
Introduction and Scientific Context
Methyltridodecylammonium nitrate (CAS No. 13533-59-0) is a quaternary ammonium salt (QAS) characterized by a permanently charged cationic nitrogen center bonded to one methyl and three long-chain dodecyl groups, with a nitrate anion.[1][2][3] This unique molecular architecture—an asymmetric cationic head and a substantial, non-polar tail region—positions it as a highly lipophilic surfactant and a compound of significant interest in both materials science and pharmaceutical development.
Unlike simple inorganic salts or short-chain QAS, the physicochemical behavior of Methyltridodecylammonium nitrate is dominated by its three C12 alkyl chains. This confers strong surface-active properties, enabling it to self-assemble into organized structures like micelles in solution and to function effectively at interfaces.[1] Its established application is as a highly selective nitrate ionophore in the fabrication of ion-selective electrodes, a role that leverages its ability to complex and transport nitrate ions across a lipophilic membrane.[4][5][6]
For researchers and drug development professionals, this compound presents intriguing opportunities. Its properties are relevant to its potential use as a phase-transfer catalyst, a specialized excipient for enhancing the lipid solubility of poorly soluble drugs through hydrophobic ion-pairing, or as a cationic surfactant in complex formulations like emulsions and microemulsions.[7][8] This guide provides a detailed examination of its core physicochemical properties, outlines a robust experimental protocol for its characterization, and discusses its functional applications from a scientist's perspective.
Core Physicochemical Properties
The fundamental properties of Methyltridodecylammonium nitrate are summarized below. These values are critical for predicting its behavior in various systems, from analytical sensors to complex drug formulations.
| Property | Value / Description | Source(s) |
| CAS Number | 13533-59-0 | [1][2][9] |
| Synonyms | Tridodecylmethylammonium nitrate, TDMAN | [1][2][3] |
| Molecular Formula | C₃₇H₇₈N₂O₃ | [1][3] |
| Molecular Weight | 599.03 g/mol | [2][3] |
| Appearance | White to off-white powder/crystalline solid. | [2] |
| Melting Point | 89-91 °C | [1] |
| Solubility | Qualitative: As a cationic surfactant, it forms micelles in aqueous solutions above a certain concentration (the CMC).[1] Its high lipophilicity suggests good solubility in moderately polar to non-polar organic solvents (e.g., alcohols, chloroform) and limited solubility in highly polar or non-polar solvents.[10] Quantitative data is not widely published and should be determined experimentally. | |
| Density | Data not readily available in the literature. Experimental determination is recommended for formulation calculations. |
In-Depth Analysis of Key Properties
Solubility and Surfactant Behavior
The solubility of Methyltridodecylammonium nitrate is a direct consequence of its amphiphilic structure. The permanently charged quaternary ammonium head group imparts some affinity for polar solvents, while the three long dodecyl tails create a large, hydrophobic domain. This dual nature means that in aqueous media, its monomeric solubility is very low. Once this limit is exceeded, the molecules spontaneously self-assemble to minimize the unfavorable interaction between the hydrophobic tails and water. This process results in the formation of micelles, colloidal aggregates where the alkyl chains form a non-polar core and the cationic heads create a hydrophilic shell at the interface with the bulk water.[11][12]
The concentration at which this self-assembly begins is known as the Critical Micelle Concentration (CMC) . The CMC is the most important parameter defining the compound's behavior as a surfactant, as it marks a sharp change in solution properties such as surface tension, conductivity, and the ability to solubilize hydrophobic substances.[12][13] For long-chain QAS, the CMC is influenced by factors like temperature and the presence of electrolytes.[14][15]
Caption: Micelle formation of Methyltridodecylammonium nitrate in an aqueous solution.
Spectroscopic and Thermal Profile
From the perspective of an Application Scientist, direct experimental data is always preferred. However, where such data is not publicly cataloged, a robust theoretical analysis based on the known molecular structure provides an authoritative prediction of the expected analytical results.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton spectrum is expected to be characterized by several distinct signals. A sharp triplet around 0.8-0.9 ppm would correspond to the terminal methyl protons (-CH₃) of the three dodecyl chains. A large, broad multiplet centered around 1.2-1.4 ppm would represent the bulk of the methylene protons (-CH₂-) in the alkyl chains. A multiplet further downfield, around 3.2-3.4 ppm, would be assigned to the methylene protons alpha to the cationic nitrogen (N⁺-CH₂-). Finally, a sharp singlet around 3.0-3.2 ppm would correspond to the protons of the N-methyl group (N⁺-CH₃).[16][17][18]
-
¹³C NMR : The carbon spectrum would similarly show a signal for the terminal methyl carbons around 14 ppm. A series of signals between 22-32 ppm would correspond to the various methylene carbons of the dodecyl chains. The alpha-methylene carbons (N⁺-CH₂-) would appear downfield around 60-65 ppm, and the N-methyl carbon (N⁺-CH₃) would be expected around 50 ppm.[19][20]
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy : The IR spectrum would be dominated by strong absorption bands between 2850 and 2960 cm⁻¹ corresponding to the symmetric and asymmetric C-H stretching vibrations of the numerous methylene and methyl groups. A very strong and broad absorption band, typically centered around 1384 cm⁻¹, is characteristic of the asymmetric N-O stretching vibration of the nitrate anion (NO₃⁻), confirming its presence as the counter-ion.[21][22]
-
Mass Spectrometry (MS) : When analyzed by electrospray ionization in positive ion mode (ESI+), the spectrum would not show a molecular ion for the intact salt. Instead, it will prominently feature the cationic species, [C₃₇H₇₈N]⁺, at an m/z value of approximately 537.05.
-
Thermal Analysis (DSC/TGA) :
-
Differential Scanning Calorimetry (DSC) should show a sharp endothermic peak corresponding to the melting point of 89-91 °C.[23]
-
Thermogravimetric Analysis (TGA) would indicate the thermal stability of the compound. As a salt containing an oxidizing anion (nitrate), its decomposition could be complex and potentially energetic, especially at higher temperatures.[24][25] TGA, ideally coupled with mass spectrometry (TGA-MS), would reveal the onset temperature of decomposition and identify the evolved gaseous products. Such analysis should be conducted with care, using small sample sizes in an inert atmosphere.[26][27]
-
Experimental Protocol: Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy
4.1. Scientific Rationale and Causality
This protocol employs the hydrophobic fluorescent probe, pyrene, to determine the CMC. The vibrational fine structure of pyrene's fluorescence emission spectrum is highly sensitive to the polarity of its microenvironment. In a polar solvent like water, the intensity of the first vibronic peak (I₁, ~372 nm) is greater than the third (I₃, ~383 nm). When micelles form, pyrene partitions from the aqueous phase into the non-polar, hydrocarbon-like core of the micelle. This change in environment causes a significant increase in the intensity of the I₃ peak relative to the I₁ peak. By plotting the I₁/I₃ ratio against the logarithm of the surfactant concentration, a sigmoidal curve is obtained. The inflection point of this curve, where the ratio changes most rapidly, corresponds to the CMC.[13][28][29] This method is highly sensitive and is a self-validating system, as the sharp, cooperative transition at the CMC provides a clear and reproducible endpoint.
4.2. Materials and Equipment
-
Methyltridodecylammonium nitrate
-
Pyrene (high purity, fluorescence grade)
-
Acetone or Ethanol (spectroscopic grade)
-
High-purity deionized water
-
Fluorometer with excitation and emission wavelength control
-
Quartz cuvettes
-
Volumetric flasks and precision pipettes
4.3. Step-by-Step Methodology
-
Preparation of Stock Solutions:
-
Pyrene Stock (6x10⁻⁵ M): Accurately weigh a small amount of pyrene and dissolve it in acetone or ethanol to prepare a concentrated stock solution. Rationale: Pyrene is poorly soluble in water; a water-miscible organic solvent is required for the primary stock.
-
Surfactant Stock (e.g., 1x10⁻³ M): Accurately weigh Methyltridodecylammonium nitrate and dissolve it in deionized water. Gentle warming or sonication may be required to aid dissolution.
-
-
Preparation of Sample Series:
-
Prepare a series of vials or volumetric flasks.
-
To each vial, add a fixed, small volume of the pyrene stock solution (e.g., 10 µL) such that the final concentration of pyrene in all samples will be constant and low (e.g., ~1x10⁻⁶ M).[30]
-
Optional but recommended: Gently evaporate the organic solvent (acetone/ethanol) from each vial using a stream of nitrogen or by leaving it in a fume hood. This prevents the solvent from affecting the micellization process.[30]
-
Using the surfactant stock solution, perform serial dilutions in each vial with deionized water to create a range of surfactant concentrations spanning several orders of magnitude (e.g., from 1x10⁻⁷ M to 1x10⁻³ M). Ensure the final volume in each vial is the same.
-
-
Fluorescence Measurement:
-
Set the fluorometer excitation wavelength to 334 nm.[29]
-
Record the emission spectrum for each sample from 350 nm to 450 nm.
-
From each spectrum, record the fluorescence intensity of the first (I₁, ~372 nm) and third (I₃, ~383 nm) vibronic peaks.
-
-
Data Analysis and CMC Determination:
-
Calculate the intensity ratio (I₁/I₃) for each surfactant concentration.
-
Plot the I₁/I₃ ratio (y-axis) against the logarithm of the surfactant concentration (log C) on the x-axis.
-
The resulting plot should show a sigmoidal decrease. The CMC is determined from the midpoint of the transition in this curve. This can be found by taking the first derivative of the curve or by fitting the data to a Boltzmann sigmoidal equation.[11][28]
-
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